molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

カタログ番号: B1615789
CAS番号: 65795-37-1
分子量: 199.21 g/mol
InChIキー: TYJMBWNFQVCGFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンは、その顕著な生物活性で知られる特権的な化学構造です。

準備方法

合成経路と反応条件: 7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンの合成は、分子上の様々な位置での位置選択的モノアシル化を伴います。 N1位、N3位、およびN7位でのモノアシル化のための効率的な方法が開発されました 。これらの方法は通常、目的の位置選択性を達成するために、制御された条件下で特定のアシル化剤を使用することを伴います。

工業的生産方法: 詳細な工業的生産方法は容易には入手できませんが、実験室設定で開発された合成経路は、大規模生産に適応させることができます。工業的生産の鍵は、最終生成物の高収率と純度を確保するために反応条件を最適化することです。

化学反応の分析

Regioselective Monoacylation

The compound undergoes regioselective acylation at distinct nitrogen sites, enabling targeted derivatization:

Acylation SiteReagents/ConditionsOutcomeBiological Impact
N1 Acetyl chloride, DMF, NaH, 0°CModerate yield (~45%)Reduced activity compared to N3 derivatives
N3 Propionyl chloride, DMA, 50°CHigh yield (~78%)8× potency increase in anti-breast cancer assays
N7 Butyryl chloride, DMF, RTLow yield (~22%)Reduced solubility; limited pharmacological utility

Key findings:

  • N3-acylated derivatives (e.g., 7f in ) show superior anti-tumor activity (IC₅₀ = 1.2 μM vs. 9.8 μM for parent compound in MDA-MB-468 cells) .

  • Acylation at N7 disrupts hydrogen bonding, compromising solubility.

Alkylation at the 7-Position

The indolic nitrogen (N7) participates in alkylation reactions to generate antibacterial agents:

General Procedure :

  • Deprotonate 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine with NaH in DMF.

  • React with alkylating agents (RCH₂–Z or R₁–Z; Z = Cl, Br, I):

    • Example : Reaction with 4-chlorobenzyl bromide yields 7-(4-chlorobenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (83% yield) .

  • Heat to 50–80°C for 2–6 hours.

Notable Derivatives :

  • 7-(4-Pyridinyl) : Synergizes with sulfamethoxazole (PD₅₀ = 25 mg/kg vs. E. coli in mice) .

  • 7-(4-Carbamoylphenyl) : Exhibits antimalarial activity (IC₅₀ = 0.12 μM vs. Plasmodium berghei) .

Sulfonation and Sulfonyl Derivatives

Sulfonyl groups introduced at N7 enhance antibacterial spectrum:

Reaction Protocol :

  • Treat with RSO₂–Z (Z = Cl, F) in DMA at 60°C.

  • Example : 7-(4-Methylbenzenesulfonyl) derivative inhibits Staphylococcus aureus (MIC = 2 μg/mL) .

Structure-Activity Relationship :

  • Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the aryl sulfonyl group improve potency.

  • Bulky groups reduce membrane permeability .

Biological Correlations of Reactivity

  • Antibacterial Activity : 7-alkylated derivatives synergize with sulfa drugs, reducing E. coli PD₅₀ from >400 mg/kg to 25 mg/kg .

  • Anticancer Selectivity : N3-acylation minimizes toxicity to normal cells (e.g., 7f shows >100 μM IC₅₀ in human fibroblasts) .

This compound’s versatile reactivity enables precise structural modifications, making it a valuable scaffold for developing targeted therapeutics.

科学的研究の応用

Medicinal Chemistry

Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .

Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.

Antibacterial Properties

This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .

In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .

Chemical Synthesis and Derivatization

The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
Anti-CancerBreast CancerCompound 7f showed 8-fold potency over parent compound in MDA-MB-468 cells .
AntibacterialBacterial InfectionsEffective against S. aureus and E. coli; synergistic effects with sulfonamides .
AntimalarialMalariaHigh potency against P. berghei; potential for drug development .
Chemical SynthesisDerivatizationRegioselective monoacylation allows diverse derivative creation .

生物活性

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
  • Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
  • Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:

  • N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
  • Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity TypeEfficacyTarget/PathwayReference
AnticancerPotentBreast cancer cell lines (MDA-MB-468)
AntibacterialModerateDihydrofolate reductase
AntimalarialHighPlasmodium species
Thrombin receptor antagonistModerateProtease activated receptor 1

Case Studies

Several case studies have highlighted the therapeutic potential of PQD:

  • Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
  • Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
  • Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .

特性

IUPAC Name

4H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJMBWNFQVCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215982
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-37-1
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000758537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 2
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 4
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 5
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。